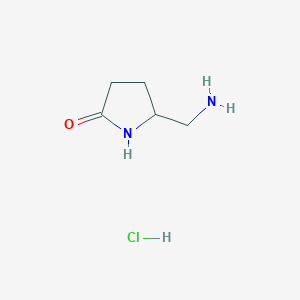

5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Übersicht

Beschreibung

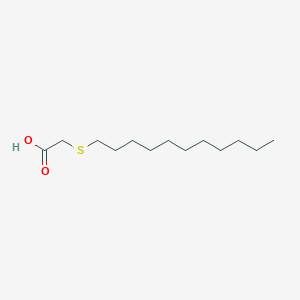

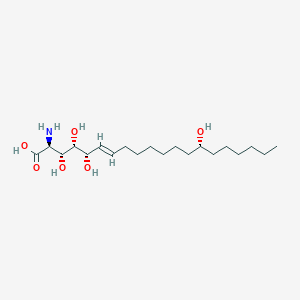

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including pyrrolidine-2-one, are widely used in medicinal chemistry due to their versatility and ability to enhance the pharmacological profile of compounds. These rings contribute to the three-dimensional structure and stereochemistry of molecules, influencing their biological activity. Specifically, the pyrrolidine scaffold is utilized to explore pharmacophore spaces efficiently, with the sp^3-hybridization and non-planarity of the ring allowing for significant stereochemical and three-dimensional diversity. This diversity is critical in designing compounds with target selectivity and improved biological profiles. Such applications are evident in the development of bioactive molecules for the treatment of various human diseases, where the pyrrolidine ring's presence has led to novel compounds with desirable therapeutic effects (Petri et al., 2021).

Pyrroline-5-carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C), closely related to pyrrolidin-2-one structures, plays a critical role in plant defense mechanisms against pathogens. The metabolism of P5C in plants is tightly regulated, especially during pathogen attacks and abiotic stress, suggesting that derivatives of pyrrolidine, including pyrrolidin-2-one, could have implications in enhancing plant resilience. The involvement of P5C in resistance gene-mediated and non-host resistance mechanisms highlights the potential of pyrrolidine derivatives in agricultural biotechnology for developing crops with improved resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).

Pyrrolidone-based Surfactants

The structural framework of pyrrolidine, particularly pyrrolidin-2-one, has been applied in the development of surfactants. Pyrrolidone-based surfactants exhibit unique properties, such as improved water solubility, compatibility, and solvency, attributed to the electronegativity of the pyrrolidone carbonyl oxygen. This makes them valuable in various industrial and academic research applications, demonstrating the wide-ranging utility of pyrrolidin-2-one derivatives beyond pharmaceuticals (Login, 1995).

Biopolymer and Material Science

The versatility of pyrrolidine and its derivatives extends to the synthesis of biopolymers and functional materials. For instance, derivatives such as 2,5-bis(aminomethyl)furan, a compound structurally related to pyrrolidin-2-one, have been explored as intermediates in the production of new generation polymers and sustainable materials from plant biomass. This application underscores the potential of pyrrolidin-2-one hydrochloride in contributing to the development of renewable materials and fuels, aligning with global efforts towards sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives can exhibit activity against certain kinases

Mode of Action

Pyrrolidine derivatives have been shown to inhibit kinase activity, suggesting that this compound may interact with its targets to modulate their function . The specific interactions and resulting changes depend on the nature of the target and require further investigation.

Biochemical Pathways

If the compound acts as a kinase inhibitor, it could potentially influence a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis . The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride is currently unavailable These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics

Result of Action

If the compound acts as a kinase inhibitor, it could potentially alter cellular signaling and other processes, leading to various effects depending on the specific targets and cells involved .

Biochemische Analyse

Biochemical Properties

5-(Aminomethyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the synthesis and degradation of neurotransmitters. The compound can act as a substrate or inhibitor for these enzymes, affecting the levels of neurotransmitters in the brain. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This, in turn, affects cellular metabolism, including the synthesis and breakdown of essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, causing inhibition or activation. This binding can lead to changes in the enzyme’s active site, altering its activity. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcription of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and changes in behavior. These threshold effects are essential for determining the safe and effective dosage of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. The compound can affect metabolic flux, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, affecting its activity and function. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to changes in cellular function and metabolism .

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBDBOYWHDPFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556484 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115307-13-6 | |

| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)

![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)